N-Nitroso Guvacoline-d4 (major)
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Overview
Description
N-Nitroso Guvacoline-d4 (major): is a deuterated derivative of N-Nitroso Guvacoline, which is a nitroso compound. Deuterated compounds are often used in research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen. N-Nitroso Guvacoline-d4 (major) is primarily used as a reference material in analytical chemistry.
Mechanism of Action
Target of Action
The primary target of N-Nitroso Guvacoline-d4 is the GABA reuptake transporters . These transporters are responsible for the reuptake of GABA, a neurotransmitter that plays a key role in inhibitory signaling in the brain .
Mode of Action
N-Nitroso Guvacoline-d4 binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA .
Biochemical Pathways
The exact biochemical pathways affected by N-Nitroso Guvacoline-d4 are still under investigation. It is known that by inhibiting the reuptake of gaba, this compound can increase the concentration of gaba in the synaptic cleft, potentially enhancing gabaergic signaling .
Pharmacokinetics
More research is needed to determine how these properties affect the bioavailability of the compound .
Result of Action
The inhibition of GABA reuptake by N-Nitroso Guvacoline-d4 can lead to an increase in GABAergic signaling. This could have various effects at the molecular and cellular level, depending on the specific context and the other signaling pathways involved .
Action Environment
The action, efficacy, and stability of N-Nitroso Guvacoline-d4 could be influenced by various environmental factors. These might include the presence of other compounds, the specific characteristics of the biological environment, and potentially many other factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Guvacoline-d4 (major) typically involves the nitrosation of Guvacoline-d4. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Common reagents used in this process include sodium nitrite and hydrochloric acid. The reaction is usually performed at low temperatures to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of N-Nitroso Guvacoline-d4 (major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial production process is optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Guvacoline-d4 (major) undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Nitroso Guvacoline-d4 (major) has several applications in scientific research:
Analytical Chemistry: Used as a reference material for the calibration of analytical instruments.
Biological Studies: Used to study metabolic pathways and reaction mechanisms involving nitroso compounds.
Medicinal Chemistry: Investigated for its potential biological activity and therapeutic applications.
Industrial Applications: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Nitroso Guvacoline: The non-deuterated form of N-Nitroso Guvacoline-d4.
N-Nitroso Pyrrolidine: Another nitroso compound with similar chemical properties.
N-Nitroso Morpholine: A nitroso compound used in similar research applications.
Uniqueness
N-Nitroso Guvacoline-d4 (major) is unique due to the presence of deuterium, which makes it particularly useful in studies involving isotopic labeling. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications.
Properties
CAS No. |
1330277-21-8 |
---|---|
Molecular Formula |
C₇H₆D₄N₂O₃ |
Molecular Weight |
174.19 |
Synonyms |
1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester; Nitrosoguvacoline-d4; |
Origin of Product |
United States |
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